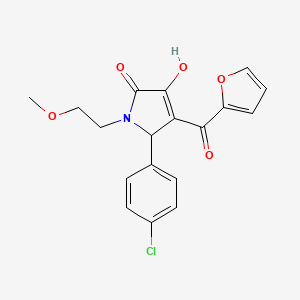

5-(4-chlorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Beschreibung

5-(4-Chlorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a fused bicyclic structure. Key structural features include:

- 4-Chlorophenyl group at position 5: Imparts hydrophobicity and influences electronic properties via the electron-withdrawing chlorine atom.

- 2-Methoxyethyl substituent at position 1: Likely improves solubility compared to alkyl or hydroxylated analogs.

- Hydroxyl group at position 3: Contributes to hydrogen-bonding capacity and acidity.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., ) suggest relevance in medicinal chemistry due to the pyrrolone scaffold’s prevalence in bioactive molecules .

Eigenschaften

Molekularformel |

C18H16ClNO5 |

|---|---|

Molekulargewicht |

361.8 g/mol |

IUPAC-Name |

2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C18H16ClNO5/c1-24-10-8-20-15(11-4-6-12(19)7-5-11)14(17(22)18(20)23)16(21)13-3-2-9-25-13/h2-7,9,15,22H,8,10H2,1H3 |

InChI-Schlüssel |

KPVDLQVBJFDOIF-UHFFFAOYSA-N |

Kanonische SMILES |

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

Introduction of the Furan-2-ylcarbonyl Group: The furan-2-ylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Addition of the Chlorophenyl Group: The chlorophenyl group can be added through a Suzuki coupling reaction, where a chlorophenyl boronic acid reacts with a halogenated intermediate in the presence of a palladium catalyst.

Hydroxylation and Methoxyethylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent like hydrogen peroxide. The methoxyethyl group can be added via an alkylation reaction using methoxyethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated synthesis platforms to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound could be used as a probe to study enzyme interactions, particularly those involving hydroxylation and oxidation reactions. Its structural complexity makes it a useful tool for investigating biochemical pathways.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The presence of the chlorophenyl and furan groups suggests potential activity against certain biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Wirkmechanismus

The mechanism by which 5-(4-chlorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally related pyrrol-2-one derivatives, focusing on substituent effects, physicochemical properties, and synthetic approaches.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Solubility :

- The target compound’s 2-methoxyethyl group likely enhances solubility compared to analogs with hydroxylated alkyl chains (e.g., 2-hydroxypropyl in ) due to reduced hydrogen-bonding capacity .

- The 4-chlorophenyl group in the target and 15m () introduces steric bulk and electron-withdrawing effects, which may influence reactivity or binding affinity .

Ethoxy () and methoxy () substituents on aryl groups modulate lipophilicity and metabolic stability .

Synthetic Approaches: Analogs in and were synthesized via base-assisted cyclization, suggesting the target compound may follow similar pathways .

Biologische Aktivität

5-(4-chlorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClNO₅ |

| Molecular Weight | 361.8 g/mol |

The structure includes a furan ring, a hydroxy group, and a chlorophenyl moiety, which contribute to its diverse chemical interactions and potential therapeutic applications.

Pharmacological Activities

Preliminary studies indicate that this compound exhibits several promising biological activities:

- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.

- Anticancer Potential : Compounds with analogous structures have been reported to exhibit anticancer effects, indicating that this compound might interact with cancer cell pathways.

- Enzyme Inhibition : The compound's structural features suggest potential interactions with various enzymes, which could lead to significant pharmacological effects.

Research into the mechanisms of action for 5-(4-chlorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is ongoing. Key areas of focus include:

- Molecular Target Interaction : Investigations are needed to identify specific molecular targets within biological systems that this compound may interact with. This could involve receptor binding studies and enzyme activity assays.

- Structural Activity Relationships (SAR) : Understanding how variations in the compound's structure influence its biological activity is critical. This includes comparing it with structurally similar compounds to elucidate unique properties and potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(furan-2-carbonyl)-3-hydroxy-N-(4-chlorophenyl)aniline | Furan ring and chlorophenyl group | Potential anti-cancer activity |

| 5-(4-bromophenyl)-4-(furan-3-carbonyl)-3-hydroxy-pyrrolidinone | Bromophenyl instead of chlorophenyl | Different halogen substitution affects reactivity |

| 3-hydroxy-N-(phenyl)furanone derivatives | Hydroxy group and furanone structure | Variability in biological activity based on substitutions |

This table highlights how variations in functional groups can lead to different pharmacological profiles, which is crucial for drug development strategies.

Study 1: Anti-inflammatory Effects

A study focused on compounds similar to 5-(4-chlorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one demonstrated significant inhibition of inflammatory markers in vitro. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Study 2: Anticancer Activity

Research involving derivatives of this compound showed promising results in inhibiting cancer cell proliferation. The study utilized various cancer cell lines and assessed cell viability through MTT assays, revealing IC50 values that suggest considerable anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.